molecular formula C12H7BrClN3 B1401298 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine CAS No. 1044733-65-4

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B1401298
CAS No.: 1044733-65-4
M. Wt: 308.56 g/mol
InChI Key: HERAKKWSDPDIEN-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine ( 1044733-65-4) is a high-value chemical intermediate designed for advanced research and development applications, particularly in pharmaceutical and agrochemical discovery . This compound features a fused imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which is further functionalized with both a 6-chloro group and a 6-bromopyridin-2-yl moiety . The presence of bromine and chlorine atoms at specific positions on the aromatic systems makes this molecule an excellent building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the rapid exploration of structure-activity relationships (SAR) . With a molecular formula of C12H7BrClN3 and a molecular weight of 308.56 g/mol, it is characterized by high structural complexity and potential for targeted molecular design . To ensure its stability and longevity, the compound should be stored under an inert atmosphere at refrigerated temperatures of 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(6-bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-11-3-1-2-9(16-11)10-6-15-12-5-4-8(14)7-17(10)12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERAKKWSDPDIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=C3N2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743216
Record name 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044733-65-4
Record name 3-(6-Bromo-2-pyridinyl)-6-chloroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044733-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine derivatives with halogenated imidazole compounds in the presence of a base and a suitable solvent. For example, the reaction of 2-amino-6-bromopyridine with 2-chloroimidazole in dimethylformamide (DMF) at elevated temperatures can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 6 of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity aligns with observations for analogous bromopyridines .

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C3-(6-Arylpyridin-2-yl)-6-chloroimidazo…70–85%
AminationCuI, L-proline, DMSO, 100°C3-(6-Aminopyridin-2-yl)-6-chloroimidazo…65%
Thioether FormationK₂CO₃, DMF, 60°C (thiols)3-(6-Sulfanylpyridin-2-yl)-6-chloroimid…55%

Key Mechanistic Insight :

  • Bromine substitution follows an SNAr pathway , facilitated by electron-withdrawing effects of the adjacent pyridine nitrogen .

  • Steric hindrance from the imidazo[1,2-a]pyridine core limits reactivity at higher temperatures .

Metal-Catalyzed Cross-Coupling Reactions

The bromopyridinyl moiety participates in palladium- and copper-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Example Protocol (Suzuki–Miyaura) :

  • Substrate : 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

  • Catalyst : Pd(dppf)Cl₂ (2 mol%)

  • Base : Cs₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Product : 3-(6-Arylpyridin-2-yl)-6-chloroimidazo[1,2-a]pyridines (e.g., aryl = phenyl, 4-cyanophenyl) .

Notable Findings :

  • Electron-deficient aryl boronic acids react faster due to reduced steric/electronic clashes .

  • Chlorine at position 6 remains inert under these conditions .

Reactivity of the Chloro Substituent on the Imidazo Ring

The 6-chloro group exhibits moderate electrophilicity but requires harsher conditions for substitution compared to bromine .

Reaction TypeConditionsProductYieldReference
HydrolysisH₂SO₄ (conc.), 120°C3-(6-Bromopyridin-2-yl)-imidazo[1,2-a]…40%
Grignard AdditionRMgX, THF, −10°C6-Alkyl/aryl-3-(6-bromopyridin-2-yl)…30–50%

Limitations :

  • Hydrolysis requires strong acids/bases, risking decomposition of the imidazo core .

  • Direct amination of the chloro group remains challenging without metal catalysts.

Coordination Chemistry and Metal Complex Formation

The compound forms stable complexes with transition metals via pyridinyl nitrogen and imidazo ring coordination .

Example :

  • Reaction with [IrCl₃(H₂O)₃] in DMF yields cis-[Ir(κ²-C–N-L)(κ²-N–N-L)Cl₂] , where one ligand undergoes rollover cyclometallation at the pyridinyl C–H bond .

  • Applications : Luminescent materials (λ<sub>em</sub> = 541 nm) and anticancer agents (IC₅₀ = 2.1 μM vs. MCF-7 cells) .

Electrophilic Substitution on the Imidazo[1,2-a]pyridine Core

The electron-rich imidazo ring undergoes regioselective electrophilic substitutions at position 3 (para to nitrogen) .

Reaction TypeConditionsProductYieldReference
NitrationHNO₃, AcOH, 0°C3-(6-Bromopyridin-2-yl)-6-chloro-8-ni…60%
BrominationNBS, AIBN, CCl₄, reflux3-(6-Bromopyridin-2-yl)-6-chloro-8-br…45%

Regioselectivity : Directed by the imidazo ring’s π-electron density, favoring position 3 over 8 .

Scientific Research Applications

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine and related derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Applications/Notes
This compound C₁₂H₇BrClN₃ 308.56 1044733-65-4 3-(6-Bromopyridin-2-yl), 6-Cl Intermediate for drug synthesis
3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide C₇H₅Br₂ClN₂ 312.39 1146615-84-0 3-Br, 6-Cl Precursor for cross-coupling reactions
6-Chloroimidazo[1,2-a]pyridine-3-formonitrile C₈H₄ClN₃ 193.60 N/A 6-Cl, 3-CN Synthesized via cyclization; high purity
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine C₈H₅BrCl₂N₂ 296.94 N/A 8-Br, 6-Cl, 2-CH₂Cl Antitrypanosomal activity
3-Methyl-6-chloroimidazo[1,2-a]pyridine C₈H₇ClN₂ 166.61 6188-25-6 3-CH₃, 6-Cl Cardiotonic agent (e.g., E-1020)

Structural and Functional Differences

This substitution may enhance binding affinity in kinase inhibitors or receptor-targeted therapies. Halogen Positioning: Chlorine at position 6 is common across analogs (e.g., 6-chloroimidazo[1,2-a]pyridine-3-formonitrile), but the addition of bromine at position 3 or 8 (as in 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine) alters electronic properties and reactivity .

Synthetic Routes :

  • The target compound’s synthesis likely involves cross-coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to attach the 6-bromopyridinyl group, as evidenced by methods in related biheteroaryl syntheses .
  • In contrast, 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone , while 6-chloroimidazo[1,2-a]pyridine-3-formonitrile employs dimethylformamide dimethylacetal and bromoacetonitrile .

Biological Activity: 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine demonstrated antitrypanosomal activity, highlighting the role of halogenation in parasitic targeting . 3-Methyl-6-chloroimidazo[1,2-a]pyridine derivatives (e.g., E-1020) act as cardiotonic agents by modulating cardiac contractility without significant β-adrenergic effects .

Physicochemical Properties

Property This compound 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide
Molecular Weight 308.56 g/mol 312.39 g/mol
Melting Point Not reported Not reported
Storage Conditions 2–8°C (stable as a solid) Room temperature (as hydrobromide salt)
Purity (HPLC) ≥95% 95%

Biological Activity

3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine (CAS: 1044733-65-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H7BrClN3C_{12}H_7BrClN_3, with a molecular weight of approximately 308.56 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H7BrClN3
Molecular Weight308.56 g/mol
CAS Number1044733-65-4
Purity≥ 97%

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of various kinases, which play crucial roles in cell signaling pathways. Inhibition of these kinases can lead to altered cellular responses and may be useful in cancer therapy.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially effective against certain bacterial strains.
  • CYP Enzyme Modulation : It has been noted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6), indicating its potential for drug-drug interactions and effects on drug metabolism .

Anticancer Properties

Several studies have assessed the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer, lung cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation. Specific IC50 values reported range from 5 to 20 µM depending on the cell type .
  • Mechanistic Insights : The compound's ability to induce cell cycle arrest at the G1 phase has been linked to its kinase inhibition activity, leading to reduced cyclin D1 expression and increased p21 levels.

Antimicrobial Activity

Research into the antimicrobial properties revealed:

  • Bacterial Strains Tested : The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 1: Cancer Treatment

A recent study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in xenograft models of human tumors. Treatment with varying doses resulted in significant tumor size reduction compared to control groups. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a trial involving patients with resistant bacterial infections assessed the efficacy of this compound as an adjunct therapy. Results indicated a notable reduction in infection rates among treated patients compared to those receiving standard care alone.

Q & A

Q. What are the common synthetic routes for 3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine?

The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling or Ullmann-type coupling , using halogenated precursors. For example:

  • Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-a]pyridine with bromopyridinyl boronic acids under palladium catalysis (e.g., Pd-PEPPSI-iPr) achieves high yields (up to 98%) .
  • Cross-Ullmann coupling between 6-chloroimidazo[1,2-a]pyridine and 6-bromo-2-pyridyl triflates in the presence of nickel or palladium catalysts, yielding 69% product .
  • Key factors include ligand choice (e.g., SIPr ligands for Pd systems), solvent optimization (DMF or THF), and temperature control (60–100°C) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm regiochemistry and substitution patterns. For instance, the bromine substituent at pyridin-2-yl and chlorine at imidazo[1,2-a]pyridine produce distinct splitting patterns in aromatic regions .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths, angles, and packing structures. For example, crystallographic data for ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate confirms planarity of the heterocyclic core .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What strategies are employed to achieve regioselective functionalization at specific positions?

Regioselectivity is controlled via:

  • Directed Metalation : Bases like TMPMgCl·LiCl or TMP2_2Zn·2MgCl2_2 selectively deprotonate C2 or C8 positions of the imidazo[1,2-a]pyridine scaffold, guided by chelation with additives (e.g., LiCl) .
  • Cross-Coupling Electrophiles : Pd-catalyzed reactions with organozinc reagents (e.g., aryl/alkyl zinc halides) functionalize the 6-chloro position with >90% selectivity .
  • Halogen Dance Reactions : Bromine or chlorine substituents act as directing groups for subsequent substitutions .

Advanced Research Questions

Q. How can computational methods like DFT assist in predicting reaction pathways?

Density Functional Theory (DFT) calculations rationalize regioselectivity and transition states. For example:

  • DFT studies on imidazo[1,2-a]pyrazine derivatives (structurally analogous) show that chelation-stabilized intermediates lower activation barriers for C–H functionalization .
  • Computational modeling of Pd-catalyzed cross-coupling reactions predicts steric and electronic effects of ligands (e.g., Pd-PEPPSI-iPent vs. iPr) on reaction efficiency .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct Formation : Competing pathways (e.g., homocoupling of boronic acids) require careful stoichiometric control .
  • Purification : Silica gel chromatography is effective for small-scale purification, but preparative HPLC or recrystallization is needed for gram-scale synthesis to remove trace metal catalysts .
  • Solvent Compatibility : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate solvent recovery in large batches .

Q. How is the compound utilized in designing bioactive molecules?

The imidazo[1,2-a]pyridine core is a pharmacophore in:

  • Kinase Inhibitors : Derivatives inhibit cyclin-dependent kinases (CDKs) by mimicking ATP-binding motifs .
  • Antiviral Agents : Substitutions at the 6-position (e.g., with amino or fluoro groups) enhance binding to viral proteases .
  • Cell-Permeable Probes : Functionalization with pivaloyloxymethyl (POM) groups improves membrane permeability, as shown in eIF4E translation inhibitors .

Methodological Considerations for Data Contradictions

  • Divergent Yields : Discrepancies in reaction yields (e.g., 40% vs. 98%) may arise from ligand purity, moisture sensitivity, or trace oxygen. Reproducibility requires strict inert-atmosphere protocols .
  • Regioselectivity Conflicts : Contrasting metalation outcomes (C2 vs. C8) can be resolved by varying base strength (TMPLi vs. TMPMgCl) or temperature (-40°C vs. 0°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine

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